Glasdegib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

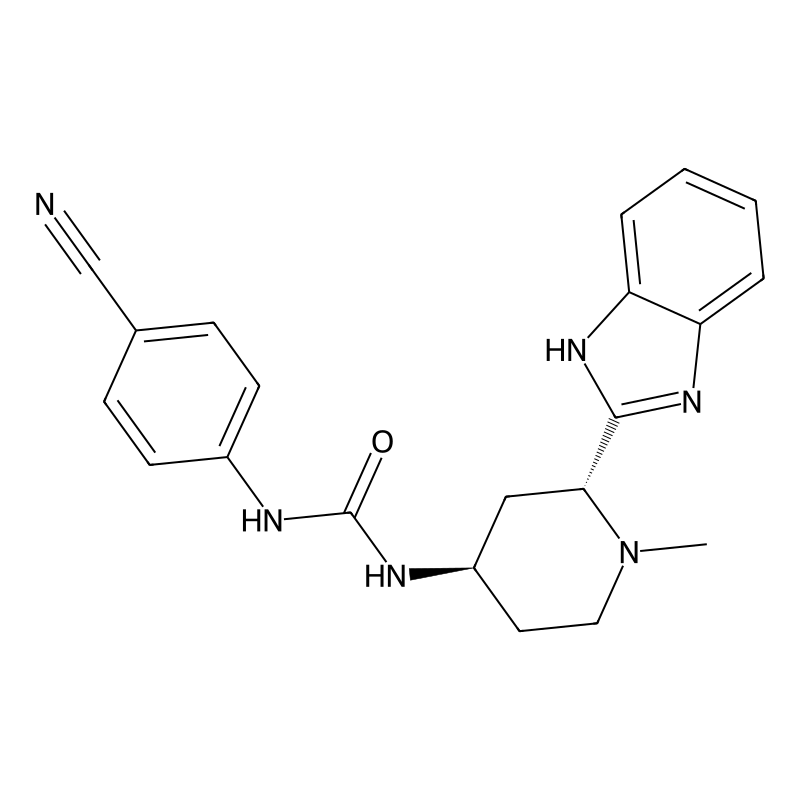

Glasdegib is a small molecule inhibitor that targets the smoothened protein, a key component of the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue repair, but abnormal activation of the pathway has been implicated in the development of several cancers [].

Mode of Action

Glasdegib binds directly to the smoothened protein, preventing it from interacting with other proteins essential for signal transduction. By inhibiting smoothened, Glasdegib disrupts the Hedgehog pathway, thereby blocking the growth and survival of cancer cells that rely on this pathway for their proliferation [].

Glasdegib, commercially known as Daurismo, is a small molecule drug that functions as a potent and selective inhibitor of the hedgehog signaling pathway. It primarily targets the Smoothened receptor, which is crucial in various cellular processes, including the regulation of stem cell maintenance and tissue development. The drug is particularly relevant in oncology, where aberrant activation of the hedgehog pathway is implicated in several malignancies, including acute myeloid leukemia, basal cell carcinoma, and medulloblastoma. Glasdegib is administered orally and is typically used in combination with low-dose cytarabine for treating newly diagnosed acute myeloid leukemia in older adults or those with comorbidities that limit chemotherapy options .

Glasdegib works by inhibiting the hedgehog signaling pathway []. This pathway plays a critical role in embryonic development and tissue repair in adult organisms. However, abnormal activation of this pathway has been linked to various cancers, including AML. By targeting this pathway, Glasdegib disrupts the uncontrolled growth of cancer cells.

The primary chemical structure of glasdegib consists of a benzimidazole moiety linked to a piperidine and a cyanophenyl urea. The molecular formula for glasdegib is , with a molecular weight of approximately 374.448 g/mol. Glasdegib undergoes various metabolic transformations, primarily through oxidation and N-demethylation facilitated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several metabolites that contribute to its pharmacokinetic profile .

Glasdegib's biological activity is centered around its ability to inhibit the hedgehog signaling pathway. By binding to the Smoothened receptor, it disrupts downstream signaling that promotes cell proliferation and survival in cancerous tissues. This inhibition is particularly significant in cancers where the hedgehog pathway is aberrantly activated. Preclinical studies have demonstrated that glasdegib effectively reduces tumor growth in models of acute myeloid leukemia and other malignancies associated with hedgehog signaling .

Glasdegib has been approved for use in treating newly diagnosed acute myeloid leukemia in adults who are not candidates for intensive chemotherapy. Its application extends beyond hematological malignancies; ongoing research is investigating its potential efficacy against solid tumors and other hematological conditions where hedgehog signaling plays a role. The drug's ability to modulate stem cell behavior also opens avenues for its use in regenerative medicine .

Glasdegib exhibits significant interactions with various metabolic pathways and transporters. It is primarily metabolized by CYP3A4, with minor contributions from CYP2C8 and UGT1A9. Glasdegib has been shown to inhibit several transport proteins, including P-glycoprotein and breast cancer resistance protein, which can affect the pharmacokinetics of co-administered drugs. Clinical studies indicate that while it may alter the absorption rates of certain medications when taken with high-fat meals, significant drug-drug interactions at clinically relevant concentrations are generally not expected .

Several compounds share structural or functional similarities with glasdegib, primarily within the class of hedgehog pathway inhibitors or benzimidazole derivatives:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Vismodegib | Smoothened inhibitor | Basal cell carcinoma | First hedgehog inhibitor approved for clinical use |

| Sonidegib | Smoothened inhibitor | Basal cell carcinoma | Administered topically; different formulation |

| Taladegib | Smoothened inhibitor | Various cancers | Advanced formulation; ongoing clinical trials |

Glasdegib stands out due to its specific application in acute myeloid leukemia treatment and its unique pharmacokinetic profile characterized by high protein binding and oral bioavailability . Its development was driven by the need for effective therapies targeting pathways critical in hematologic malignancies.

The synthesis of glasdegib base involves several sophisticated reaction pathways that have been optimized through extensive research and development efforts by pharmaceutical chemists. The core synthetic route begins with the construction of the piperidine core followed by introduction of the benzimidazole ring system and final urea formation [1].

The first key reaction pathway involves the formation of the piperidone intermediate through a nucleophilic addition-based approach. Starting from 4-methoxypyridine, researchers convert this substrate to a pyridinium salt using methyl triflate [1]. This pyridinium intermediate serves as an electrophilic partner for subsequent nucleophilic attack by a lithiated benzimidazole species.

The benzimidazole component is prepared through tosylation of benzimidazole followed by lithiation using lithium diisopropylamide at minus fifteen degrees Celsius [1]. This highly nucleophilic aryllithium species then attacks the electrophilic pyridinium salt, resulting in disruption of the aromatic pyridine ring and formation of a dihydropyridine intermediate.

A critical transformation occurs through treatment with aqueous phosphoric acid, which converts the dihydropyridine to an alpha-beta unsaturated ketone in seventy-five percent yield [1]. This enone intermediate represents a key branch point in the synthetic route and requires careful optimization of reaction conditions to minimize side product formation.

The reduction of the alpha-beta unsaturated ketone employs lithium tri-tert-butoxyaluminum hydride in combination with copper bromide [1]. This reagent combination provides selective reduction of the carbon-carbon double bond while preserving the ketone functionality, yielding piperidone in ninety percent yield with minimal over-reduction to the corresponding alcohol.

A revolutionary advancement in glasdegib synthesis involved the development of an enzymatic transamination process coupled with dynamic kinetic resolution [2]. This biocatalytic approach utilizes transaminase enzyme ATA-036 to establish both stereogenic centers simultaneously in a single step [2]. The enzymatic process operates through a mechanism where the racemic piperidone substrate undergoes selective transamination with concurrent epimerization at the carbon bearing the benzimidazole substituent.

The enzymatic transamination proceeds under carefully controlled conditions using dimethyl sulfoxide and borate buffer at pH 10.0 and fifty degrees Celsius for fifty to sixty hours [3]. This process yields the desired amine product with greater than ten to one diastereomeric ratio and ninety-nine percent enantiomeric excess in eighty-five percent yield [3].

The final urea formation involves reaction of the chiral amine intermediate with an activated carbamoyl donor. Early synthetic routes employed 4-isocyanatobenzonitrile directly, but process optimization led to the use of carbonyldiimidazole-activated 4-aminobenzonitrile [3]. This modification improves the safety profile and scalability of the reaction by avoiding the use of highly reactive isocyanate reagents.

The urea coupling reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the activated carbamate intermediate. Treatment with triethylamine in tetrahydrofuran facilitates clean formation of the urea linkage in excellent yield [3]. The reaction tolerates the presence of the benzimidazole nitrogen atoms without requiring protection, demonstrating the chemoselectivity of the process.

Salt Formation Strategies: Maleate vs. Dihydrochloride Systems

The development of appropriate salt forms represents a critical aspect of glasdegib process development, as different salts exhibit dramatically different physicochemical properties that impact manufacturing feasibility and product stability4. Glasdegib contains two basic nitrogen atoms with distinct basicity profiles - the benzimidazole nitrogen with a dissociation constant of 1.7 and the methylpiperidine nitrogen with a dissociation constant of 6.14.

The maleate salt formation strategy exploits the dibasic nature of maleic acid to create either mono- or dimaleate salt forms. The commercially developed monomaleate salt utilizes a stoichiometric ratio of one equivalent of maleic acid to one equivalent of glasdegib base [4]. This salt formation proceeds through protonation of the more basic methylpiperidine nitrogen, leaving the benzimidazole nitrogen unprotonated.

Process optimization for maleate salt formation involves careful control of reaction temperature and solvent composition. The preferred procedure employs acetic acid as the reaction medium, with maleic acid dissolved separately and added as a solution to the glasdegib base [6]. The reaction temperature is maintained between twenty-five and fifty degrees Celsius to ensure complete salt formation while minimizing thermal degradation [6].

Addition of antisolvents such as ethyl acetate or methyl tert-butyl ether facilitates precipitation of the crystalline maleate salt [6]. The crystallization process requires controlled cooling to temperatures between fifteen and thirty-five degrees Celsius over a period of one to three hours [6]. Extended aging at reduced temperature for up to sixteen hours improves crystal quality and reduces residual impurities.

The dimaleate salt represents an alternative approach where two equivalents of maleic acid are employed per equivalent of glasdegib [4]. Formation of this double salt occurs through protonation of both basic nitrogen centers, resulting in a 2:1 stoichiometry of maleate anions to glasdegib cations. Crystallization studies using dichloromethane-methanol solvent mixtures provide access to pure dimaleate crystals [4].

Characterization of the dimaleate salt through solid-state nuclear magnetic resonance spectroscopy and X-ray crystallography confirms the double salt structure rather than a mixture of salt and co-crystal species [4]. This finding contradicts predictions based solely on dissociation constant values, highlighting the importance of experimental validation in salt selection.

The dihydrochloride salt formation strategy represents an alternative approach that utilizes hydrochloric acid as the acid component [4]. This salt readily forms through treatment of glasdegib base with hydrochloric acid in isopropanol, yielding a crystalline hydrate with well-defined thermal properties [4].

The dihydrochloride hydrate demonstrates distinct thermal behavior compared to other salt forms, with complex dehydration and decomposition patterns observed through differential scanning calorimetry [4]. The hydrate loses one equivalent each of hydrochloric acid and water upon heating to two hundred and six degrees Celsius, corresponding to an observed mass loss of 10.86 percent [4].

Comparative stability studies reveal significant differences between salt forms under stress conditions. The monomaleate salt exhibits superior chemical stability, forming minimal levels of the undesired 2S,4R-epimer under conditions of fifty degrees Celsius and seventy-five percent relative humidity for six weeks [5]. This stability advantage makes the maleate salt the preferred form for commercial development despite potentially superior solubility characteristics of other salt forms.

Solubility measurements demonstrate that glasdegib monomaleate exhibits moderate aqueous solubility of 1.7 milligrams per milliliter4. While this solubility may not be optimal for all formulation approaches, the combination of chemical stability and processability makes the maleate salt the most suitable choice for large-scale manufacturing.

Process-related Impurities and Epimerization Control

The control of process-related impurities during glasdegib synthesis represents a critical quality consideration that requires systematic understanding of degradation pathways and implementation of appropriate control strategies7 [9]. The two stereogenic centers in glasdegib create multiple opportunities for epimerization, with the 2S,4R-epimer being the most significant potential impurity from a stereochemical perspective.

Epimerization at the carbon bearing the benzimidazole substituent can occur through several mechanistic pathways. Under basic conditions, deprotonation alpha to the benzimidazole ring can lead to formation of an enolate intermediate that undergoes reprotonation with loss of stereochemical integrity [5]. This process is particularly problematic during synthetic transformations that employ strong bases or elevated temperatures.

The enzymatic transamination approach provides inherent epimerization control through the dynamic kinetic resolution mechanism [2]. During this process, the racemic piperidone substrate undergoes continuous epimerization at the carbon bearing the benzimidazole group while the transaminase enzyme selectively converts only one enantiomer to the desired product [2]. This approach effectively channels all starting material toward the desired stereoisomer while suppressing formation of the undesired epimer.

Process-related impurities can also arise from incomplete reactions or side reactions during synthetic transformations. During the lithiation-quenching sequence used to construct the piperidone core, competing reactions can lead to formation of regioisomeric products or over-alkylated species [1]. Careful optimization of reaction stoichiometry and reaction time minimizes these side reactions while maintaining acceptable yields.

The reduction of the alpha-beta unsaturated ketone intermediate requires precise control to avoid over-reduction to the corresponding alcohol [1]. Use of lithium tri-tert-butoxyaluminum hydride with copper bromide provides excellent chemoselectivity, but reaction monitoring through analytical techniques such as high-performance liquid chromatography ensures complete conversion while preventing over-reduction [1].

During the chlorination reaction used in some synthetic routes, the choice of chlorinating agent significantly impacts impurity formation. Early routes employed thionyl chloride in large excess, leading to formation of multiple chlorinated impurities that complicated purification [10]. Replacement with phosphoryl trichloride reduces the required stoichiometry and suppresses impurity formation, simplifying downstream processing [10].

The urea formation reaction can generate impurities through competing reactions of the amine nucleophile with multiple electrophilic centers. When using activated carbamate intermediates, careful control of reaction pH and temperature prevents formation of bis-urea products or hydrolysis products [3]. Monitoring reaction progress through in-process analytical testing enables timely intervention to prevent impurity buildup.

Analytical methodology for impurity detection and quantification employs reversed-phase high-performance liquid chromatography with ultraviolet detection at two hundred and fifty nanometers [9]. This wavelength provides optimal sensitivity for both glasdegib and related impurities while minimizing interference from formulation excipients [9]. The analytical method demonstrates linearity over the range of twenty-five to five hundred micrograms per milliliter with precision and accuracy within acceptable limits [9].

Forced degradation studies under various stress conditions including acidic, basic, oxidative, and thermal conditions help identify potential degradation products and validate the stability-indicating nature of analytical methods [9]. These studies demonstrate that glasdegib exhibits minimal degradation under most stress conditions, with solutions remaining stable for twenty-four hours under normal storage conditions [9].

The specification limits for process-related impurities follow International Council for Harmonisation guidelines, with individual impurities controlled below 0.15 percent and total impurities below 0.5 percent for the drug substance [8]. These limits ensure product quality while remaining achievable through proper process control and purification strategies.

Green Chemistry Approaches in Large-scale Production

The implementation of green chemistry principles in glasdegib manufacturing represents a significant advancement in sustainable pharmaceutical production, with Pfizer's commercial route serving as an exemplary case study in environmentally responsible drug synthesis [11]. The biocatalytic transamination process eliminates the need for classical resolution approaches that generate substantial waste streams and require significant solvent usage.

The enzymatic transamination process reduces the total number of synthetic steps compared to purely chemical routes while dramatically improving atom economy [11]. Traditional resolution approaches typically require stoichiometric amounts of resolving agents and generate equal amounts of unwanted stereoisomers that must be discarded or recycled. The dynamic kinetic resolution approach converts all starting material to the desired product, eliminating this waste stream entirely.

Solvent usage optimization plays a crucial role in the green chemistry approach to glasdegib synthesis. The biocatalytic process employs aqueous buffer systems that reduce reliance on organic solvents compared to conventional chemical transformations [11]. When organic co-solvents are required, careful selection prioritizes environmentally benign options with favorable environmental, health, and safety profiles.

The telescoping of synthetic operations represents another key green chemistry improvement in the glasdegib process [11]. Rather than isolating and purifying each intermediate, successive transformations are conducted in the same reaction vessel when possible. This approach reduces solvent requirements, eliminates purification steps, and improves overall process efficiency.

Waste minimization strategies include recycling of process streams and recovery of valuable reagents where economically feasible. The enzymatic process generates minimal side products, with the primary byproducts being harmless salts and water [11]. This contrasts favorably with traditional chemical reductions that often require stoichiometric metal reagents and generate substantial inorganic waste.

Energy efficiency improvements result from the mild reaction conditions employed in the biocatalytic process. The transamination proceeds at fifty degrees Celsius, significantly lower than many traditional chemical transformations that require elevated temperatures [3]. Reduced energy requirements translate to lower carbon footprint and improved process sustainability.

The continuous manufacturing implementation for glasdegib drug product represents an additional green chemistry advancement12. Continuous processing enables more precise control of reaction conditions, reduces batch-to-batch variability, and eliminates the need for large intermediate storage vessels. The portable, continuous, miniature, and modular technology platform developed for glasdegib tablets demonstrates the feasibility of sustainable manufacturing approaches [12].

Process intensification through continuous manufacturing results in reduced equipment footprint and improved resource utilization efficiency. The ability to produce clinical and commercial supplies using the same equipment platform eliminates the need for traditional scale-up operations that often require significant equipment investments and validation efforts [12].

The integration of process analytical technology enables real-time monitoring and control of critical quality attributes, reducing the need for extensive off-line testing and enabling more efficient resource utilization [14]. Near-infrared spectroscopy and other advanced analytical techniques provide immediate feedback on process performance, enabling rapid intervention when deviations occur.

Life cycle assessment considerations include evaluation of environmental impact across the entire product lifecycle, from raw material sourcing through manufacturing to product disposal. The biocatalytic approach demonstrates favorable environmental metrics compared to traditional chemical synthesis routes, with reduced carbon footprint and minimal generation of hazardous waste streams [11].

Critical Quality Attributes in Synthetic Intermediates

The identification and control of critical quality attributes in glasdegib synthetic intermediates ensures consistent product quality and facilitates successful technology transfer between development and manufacturing scales15. These attributes encompass chemical purity, stereochemical integrity, physical properties, and residual impurity levels that can impact downstream processing or final product quality.

The piperidone intermediate represents a critical control point where stereochemical purity must be rigorously maintained [4]. This intermediate contains the carbon center that becomes the site bearing the benzimidazole substituent in the final product. Any epimerization at this stage propagates through subsequent synthetic steps and directly impacts the stereochemical purity of the drug substance.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosed de novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates for standard induction chemotherapy.

Treatment of acute myeloid leukaemia

Livertox Summary

Drug Classes

Pharmacology

Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX63 - Glasdegi

Mechanism of Action

KEGG Target based Classification of Drugs

Frizzled / Smoothened family

Smoothened

SMO [HSA:6608] [KO:K06226]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

From a single oral dose of 100 mg radiolabeled glasdegib, 49% is eliminated in the urine from which 17% is excreted as the unchanged form while 42% is eliminated in feces where 20% represents the unchanged form.

Glasdegib reported volume of distribution in a dose of 50 mg is 225 L. The geometric mean (%CV) apparent volume of distribution (Vz/F) was 188 L (20%) in patients with hematologic malignancies.

The clearance rate of 50 mg of glasdegib is reported to be of 5.22 L/h. The geometric mean (%CV) apparent clearance of 6.45 L/h (25%) following 100 mg once daily dosing in patients with hematologic malignancies.

Metabolism Metabolites

Wikipedia

Lithium_selenide

FDA Medication Guides

Glasdegib Maleate

TABLET;ORAL

PFIZER

03/19/2020

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans